molecular formula C6H8BNO4 B12818766 (2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

Cat. No.: B12818766
M. Wt: 168.95 g/mol
InChI Key: LGCMIWPAVWSRTP-UHFFFAOYSA-N
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Description

(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BNO4 and a molecular weight of 168.94 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a pyridine ring. Boronic acids are widely used in organic chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications.

Preparation Methods

The synthesis of (2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid typically involves the following steps:

Chemical Reactions Analysis

(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.

Properties

Molecular Formula

C6H8BNO4

Molecular Weight

168.95 g/mol

IUPAC Name

(2-methoxy-6-oxo-1H-pyridin-3-yl)boronic acid

InChI

InChI=1S/C6H8BNO4/c1-12-6-4(7(10)11)2-3-5(9)8-6/h2-3,10-11H,1H3,(H,8,9)

InChI Key

LGCMIWPAVWSRTP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NC(=O)C=C1)OC)(O)O

Origin of Product

United States

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